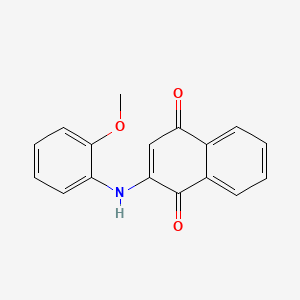![molecular formula C16H29NOSi B11848343 1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one CAS No. 871519-84-5](/img/structure/B11848343.png)
1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one is a chemical compound with the molecular formula C16H29NOSi and a molecular weight of 279.49 g/mol . This compound is characterized by the presence of a piperidinone ring substituted with a trimethylsilyl group and an octynyl chain. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one typically involves the reaction of piperidin-4-one with an appropriate trimethylsilyl-substituted alkyne. One common method includes the use of trimethylsilylacetylene in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or organometallic compounds.
Aplicaciones Científicas De Investigación
1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic targets .
Comparación Con Compuestos Similares
Similar Compounds
1-(Trimethylsilyl)-1-propyne: A similar compound with a shorter alkyne chain.
Propargyloxytrimethylsilane: Another compound with a similar trimethylsilyl-substituted alkyne structure
Uniqueness
1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one is unique due to its longer octynyl chain and the presence of a piperidinone ring.
Propiedades
Número CAS |
871519-84-5 |
|---|---|
Fórmula molecular |
C16H29NOSi |
Peso molecular |
279.49 g/mol |
Nombre IUPAC |
1-[(3S)-1-trimethylsilyloct-1-yn-3-yl]piperidin-4-one |
InChI |
InChI=1S/C16H29NOSi/c1-5-6-7-8-15(11-14-19(2,3)4)17-12-9-16(18)10-13-17/h15H,5-10,12-13H2,1-4H3/t15-/m0/s1 |
Clave InChI |
OXVOYZBPYBARMI-HNNXBMFYSA-N |
SMILES isomérico |
CCCCC[C@@H](C#C[Si](C)(C)C)N1CCC(=O)CC1 |
SMILES canónico |
CCCCCC(C#C[Si](C)(C)C)N1CCC(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



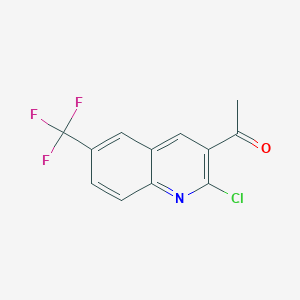

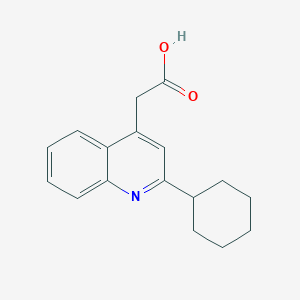
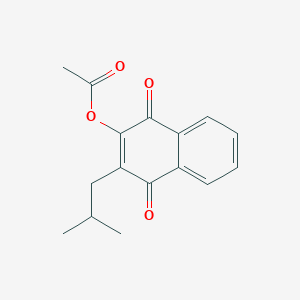
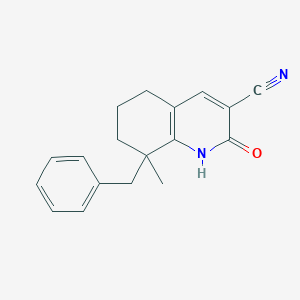
![tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate](/img/structure/B11848285.png)
![2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11848292.png)


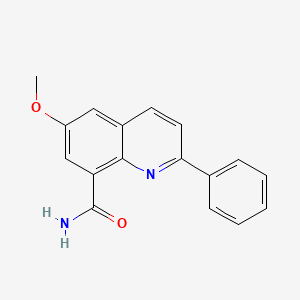
![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11848323.png)
